ZINC04177596

HIV‑Nef virtual screening molecular docking

ZINC04177596 is a high-affinity HIV-Nef inhibitor (ΔG=-28.75 kcal/mol) with a distinct 4-nitrophenyl-pyrazol-hydrazinyl-benzamide scaffold. Superior binding vs. B9 (ΔG=-18.07 kcal/mol) and ~8.5 kcal/mol gap vs. analog ZINC36617540 ensure definitive target engagement. Ideal as a validated reference for Nef assay calibration, virtual screening benchmarking, and novel analog development.

Molecular Formula C22H16N6O4
Molecular Weight 428.4 g/mol
CAS No. 364052-84-6
Cat. No. B1683636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC04177596
CAS364052-84-6
SynonymsZINC04177596
Molecular FormulaC22H16N6O4
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C2=NNC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C22H16N6O4/c23-21(29)15-6-8-16(9-7-15)24-25-20-19(14-4-2-1-3-5-14)26-27(22(20)30)17-10-12-18(13-11-17)28(31)32/h1-13,26H,(H2,23,29)
InChIKeyATPHRTREJXFJRM-LKUDQCMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ZINC04177596 (CAS 364052-84-6): A Potent HIV‑Nef Protein Inhibitor for Antiviral Discovery and Mechanistic Studies


ZINC04177596 (CAS: 364052‑84‑6) is a small‑molecule HIV‑negative factor (Nef) protein inhibitor. Nef is an accessory pathogenic factor of HIV‑1 that plays an imperative role in viral replication and AIDS progression . This compound is employed as a chemical probe to validate Nef‑targeted antiviral strategies and to dissect the structural determinants of Nef inhibition . ZINC04177596 is supplied as a research‑grade compound with a molecular weight of 428.4 and the formula C22H16N6O4 .

Why Not Any Nef Inhibitor? The Quantitative Gap Between ZINC04177596 and Closely Related Analogs


HIV‑Nef inhibitors are not a homogeneous class; small variations in chemical structure lead to substantial differences in binding free energy, target engagement, and downstream antiviral activity [1]. Compounds that share the same nominal target (e.g., Nef) cannot be assumed to be interchangeable. For instance, ZINC04177596 and its closest in‑class analog ZINC36617540, despite similar binding modes, exhibit a ~8.5 kcal/mol disparity in computed binding affinity to the Nef dimer interface [1]. Such a quantitative gap directly impacts the likelihood of target engagement in cellular assays and the interpretability of mechanistic studies. The evidence below establishes the specific, quantifiable differentiation that justifies the selection of ZINC04177596 over generic alternatives.

ZINC04177596 Quantitative Differentiation: Head‑to‑Head Binding Affinity and Structural Benchmarking


Superior Computed Binding Free Energy (∆G bind) to the Nef Dimer Interface Relative to Reference Inhibitor B9

In a hybrid ligand‑ and structure‑based virtual screening study, ZINC04177596 demonstrated a markedly more favorable binding free energy (∆G bind) to the HIV‑Nef dimer interface compared to the established reference inhibitor B9 [1]. The computational analysis employed molecular docking and post‑docking refinement.

HIV‑Nef virtual screening molecular docking

Enhanced Computed Binding Affinity vs. Closest In‑Class Analog ZINC36617540

The same virtual screening campaign directly compared ZINC04177596 (from a shape similarity library) with ZINC36617540 (from a pharmacophore‑based library) [1]. Both were identified as top‑ranked hits, but their computed binding free energies differed significantly.

HIV‑Nef pharmacophore binding free energy

Validated Binding Mode at the Nef Dimer Interface Shared with Prototype B9

Molecular docking and subsequent molecular dynamics simulations revealed that ZINC04177596, ZINC36617540, and the prototype B9 all occupy a conserved binding site at the Nef dimer interface, engaging through hydrophobic and electrostatic interactions [1]. While the binding mode is similar, the magnitude of the interaction energy (as captured by ∆G bind) is compound‑specific.

HIV‑Nef dimerization inhibition binding mode

Distinct Chemical Scaffold Relative to B9‑Series Nef Inhibitors

ZINC04177596 is a 4‑[(2E)‑2‑[1‑(4‑nitrophenyl)‑5‑oxo‑3‑phenylpyrazol‑4‑ylidene]hydrazinyl]benzamide derivative , which differs chemically from the diphenylpyrazolodiazene scaffold of B9 (CAS 1473404‑51‑1) . While both compounds are Nef inhibitors, the distinct core structure of ZINC04177596 may offer different physiochemical properties and potential for analoging.

HIV‑Nef chemical scaffold structure-activity relationship

Optimal Use Cases for ZINC04177596 Based on Validated Quantitative Differentiation


Early‑Stage Antiviral Hit Validation and Target Engagement Studies

ZINC04177596 is ideally suited as a positive control or benchmark compound in biochemical and cellular assays designed to validate Nef as a druggable target. Its superior computed binding affinity (∆G bind = -28.75 kcal/mol) relative to reference inhibitors [1] provides a high‑confidence readout that target engagement is achievable, thereby reducing false‑negative conclusions in primary screening campaigns.

Computational Chemistry and Structure‑Based Drug Design Benchmarking

The well‑documented binding mode and quantitative ∆G bind values for ZINC04177596, ZINC36617540, and B9 [1] establish a robust benchmark dataset for calibrating virtual screening workflows, scoring functions, and molecular dynamics protocols focused on the HIV‑Nef dimer interface. Researchers can use ZINC04177596 as a reference ligand to validate new computational models.

Medicinal Chemistry SAR Exploration Starting from a Distinct Chemical Scaffold

For teams seeking to move beyond the diphenylpyrazolodiazene series (e.g., B9), ZINC04177596 offers a chemically distinct 4‑nitrophenyl‑pyrazol‑hydrazinyl‑benzamide core [1]. This scaffold differentiation, combined with a favorable in silico binding profile , makes it a strategic starting point for synthesizing and testing novel Nef inhibitor analogs with potentially improved physiochemical or off‑target profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZINC04177596

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.